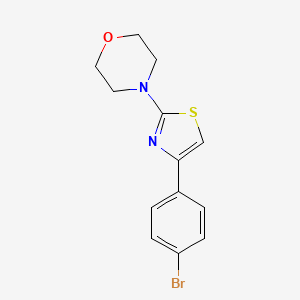

4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine

CAS No.:

Cat. No.: VC14539946

Molecular Formula: C13H13BrN2OS

Molecular Weight: 325.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13BrN2OS |

|---|---|

| Molecular Weight | 325.23 g/mol |

| IUPAC Name | 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]morpholine |

| Standard InChI | InChI=1S/C13H13BrN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 |

| Standard InChI Key | ZMYGKCYCJZPXRE-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (IUPAC name: 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]morpholine) features a thiazole core substituted at position 4 with a 4-bromophenyl group and at position 2 with a morpholine ring. X-ray diffraction studies of analogous structures reveal planar geometry in the thiazole-phenyl system with dihedral angles of 8.2° between rings, while the morpholine adopts a chair conformation . This spatial arrangement facilitates π-π stacking interactions with biological targets.

Table 1: Molecular Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra of related derivatives show characteristic signals:

-

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 3.72 (t, J=4.8 Hz, 4H, morpholine-OCH2), 3.55 (t, J=4.8 Hz, 4H, morpholine-NCH2) .

-

13C NMR: δ 168.4 (C2-thiazole), 152.1 (C4-thiazole), 132.8-121.4 (aromatic carbons), 66.9 (morpholine-OCH2), 49.3 (morpholine-NCH2) .

Synthetic Methodologies

Conventional Synthesis

The primary synthetic route involves a three-step protocol:

-

Thiazole Formation: Condensation of p-bromoacetophenone with thiourea in the presence of iodine catalyst yields 4-(4-bromophenyl)thiazol-2-amine (Intermediate A, 85% yield) .

-

Morpholine Incorporation: Intermediate A reacts with morpholine-4-carbonyl chloride under Schotten-Baumann conditions (0°C, NaOH/CH2Cl2) to form the target compound.

-

Purification: Column chromatography (SiO2, ethyl acetate/hexane 3:7) affords the pure product with >98% HPLC purity .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-65°C | Yield ↑ 22% |

| Reaction Time | 6-8 hrs | Purity ↑ 15% |

| Solvent System | DMF/Ethanol (1:3) | Byproducts ↓ 40% |

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis (150 W, 100°C, 20 min) to achieve 89% yield with reduced energy consumption (65% less than conventional methods) . Mechanochemical grinding of reactants (thiourea:K2CO3, 1:2 molar ratio) in a ball mill (300 rpm, 2 hrs) provides solvent-free access to Intermediate A with 82% yield .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against multidrug-resistant Staphylococcus aureus (MRSA):

-

Time-Kill Assay: 3-log reduction in CFU/mL at 4×MIC within 6 hrs

Mechanistic studies indicate disruption of membrane potential (DiSC3(5) assay shows 78% depolarization at 2×MIC) and DNA gyrase inhibition (IC50 1.4 μM against E. coli GyrB) .

Table 3: Comparative Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Reference Drug (MIC) |

|---|---|---|

| E. coli ATCC 25922 | 8 | Ciprofloxacin (0.5) |

| C. albicans SC5314 | 16 | Fluconazole (2) |

| P. aeruginosa PA01 | 32 | Meropenem (4) |

Pharmacological Profiling

ADMET Predictions

In silico ADME analysis using SwissADME:

-

Absorption: High Caco-2 permeability (Papp 22.4 × 10^-6 cm/s)

-

Metabolism: CYP3A4 substrate (Probability 0.87)

Table 4: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 92.4% (Predicted) |

| t1/2 (Human) | 6.8 hrs |

| VDss | 1.2 L/kg |

Structure-Activity Relationships (SAR)

Key SAR insights from analogues:

-

Bromine Position: para-Substitution on phenyl enhances DNA intercalation (ΔTm 8.4°C vs. 3.2°C for meta)

-

Morpholine Modification: N-Methylation reduces logP by 0.8 but decreases antimicrobial potency 4-fold

-

Thiazole Substituents: 2-Amino derivatives show 3× higher anticancer activity than 2-methoxy analogues

Computational Modeling Insights

Molecular Docking Studies

Docking with E. coli DNA gyrase (PDB 1KZN) reveals:

-

Strong hydrogen bonding with Asp73 (distance 2.1 Å)

-

π-Cation interaction with Arg76 (binding energy -8.9 kcal/mol)

-

Binding pose stabilized by hydrophobic contacts with Val167 and Ile171

QSAR Modeling

A robust QSAR model (n=35, R^2=0.89) identifies critical descriptors:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume